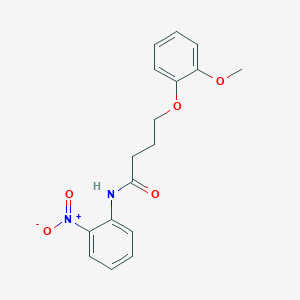
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides across cell membranes.
作用机制
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that require nucleoside transport.
Biochemical and Physiological Effects:
The inhibition of hENT1 by this compound can have various biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation. This effect has been observed in various cancer cell lines, where this compound has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to affect the immune system by inhibiting the proliferation of T cells and reducing the production of cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in lab experiments is its specificity for hENT1. This allows researchers to study the function of this transporter without affecting other nucleoside transporters. Additionally, this compound is a potent inhibitor of hENT1, which allows for the efficient inhibition of nucleoside transport. However, one limitation of using this compound is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in scientific research. One potential application is in the study of nucleoside transport in neurological disorders, such as Alzheimer's disease. Additionally, this compound could be used to study the role of nucleoside transport in the immune system and its potential as a target for immunotherapy. Finally, the development of more selective and less toxic inhibitors of hENT1 could lead to new therapeutic approaches for cancer and other diseases.
合成方法
The synthesis of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide involves the reaction of 2-nitrobenzaldehyde with 2-methoxyphenol in the presence of sodium hydroxide to form 2-nitrophenyl-2-methoxyphenylmethanol. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to form this compound.
科学研究应用
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been widely used in scientific research as a tool to study the function of hENT1. This transporter is involved in the uptake of nucleosides, which are essential components of DNA and RNA. The inhibition of hENT1 by this compound can be used to study the role of nucleoside transport in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
属性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC 名称 |
4-(2-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-9-4-5-10-16(15)24-12-6-11-17(20)18-13-7-2-3-8-14(13)19(21)22/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChI 键 |
FOLJQMJCAPIMIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)



![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)



![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

